

# An In-depth Technical Guide to 3-Phthalimidopropionaldehyde: Structural Features and Analysis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Phthalimidopropionaldehyde

Cat. No.: B1329474

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## Introduction

**3-Phthalimidopropionaldehyde** is a chemical compound that incorporates both a phthalimide and an aldehyde functional group. The phthalimide moiety, a bicyclic aromatic structure, is a well-known pharmacophore found in various therapeutic agents, notably for its anti-inflammatory and immunomodulatory properties. The aldehyde group is a reactive functional group that can participate in a variety of chemical transformations, making it a useful intermediate in organic synthesis. This technical guide provides a comprehensive overview of the structural features, analytical characterization, and potential biological relevance of **3-Phthalimidopropionaldehyde**.

## Structural Features

**3-Phthalimidopropionaldehyde**, with the IUPAC name 3-(1,3-dioxoisindol-2-yl)propanal, possesses a distinct molecular architecture that dictates its chemical behavior and potential biological activity.<sup>[1]</sup>

## Core Structure and Functional Groups

The molecule consists of a phthalimide group connected to a propionaldehyde chain via a nitrogen atom. The key functional groups are:

- **Phthalimide Group:** A planar, aromatic isoindole-1,3-dione structure. This group is known for its ability to engage in various non-covalent interactions and is a common building block in medicinal chemistry.
- **Aldehyde Group (-CHO):** A terminal carbonyl group that is highly susceptible to nucleophilic attack and oxidation-reduction reactions.

## Physicochemical Properties

A summary of the key physicochemical properties of **3-Phthalimidopropionaldehyde** is presented in the table below.

Property	Value	Reference
Chemical Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>3</sub>	[1]
Molecular Weight	203.19 g/mol	[1]
Appearance	White solid	
SMILES	O=CCc1c(=O)c2ccccc2c1=O	
Hydrogen Bond Donors	0	[1]
Hydrogen Bond Acceptors	3	[1]

## Analytical Characterization

The structural elucidation and purity assessment of **3-Phthalimidopropionaldehyde** are typically achieved through a combination of spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

The proton NMR spectrum of **3-Phthalimidopropionaldehyde** is expected to show distinct signals corresponding to the aromatic protons of the phthalimide ring and the aliphatic protons of the propionaldehyde chain.

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~9.8	t	1H	Aldehydic proton (CHO)
~7.8-7.9	m	4H	Aromatic protons (Phthalimide)
~3.9	t	2H	-N-CH <sub>2</sub> -
~2.9	dt	2H	-CH <sub>2</sub> -CHO

Note: Predicted chemical shifts and multiplicities are based on the analysis of similar structures. Actual values may vary depending on the solvent and experimental conditions.

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~200	Aldehydic Carbonyl (C=O)
~168	Imide Carbonyl (C=O)
~134	Aromatic Quaternary Carbon
~132	Aromatic CH
~123	Aromatic CH
~45	-CH <sub>2</sub> -CHO
~35	-N-CH <sub>2</sub> -

Note: Predicted chemical shifts are based on the analysis of similar structures.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2820, ~2720	Medium	C-H stretch (aldehyde)
~1770, ~1710	Strong	C=O stretch (imide, asymmetric and symmetric)
~1725	Strong	C=O stretch (aldehyde)
~1600, ~1470	Medium	C=C stretch (aromatic)
~1390	Medium	C-N stretch (imide)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.

m/z	Proposed Fragment
203	[M] <sup>+</sup>
174	[M-CHO] <sup>+</sup>
160	[M-C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>
148	[Phthalimide] <sup>+</sup>
130	
104	
76	

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

## NMR Spectroscopy

### Sample Preparation:

- Dissolve approximately 5-10 mg of **3-Phthalimidopropionaldehyde** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

### Instrument Parameters (<sup>1</sup>H NMR):

- Spectrometer: 400 MHz or higher
- Pulse Sequence: Standard single-pulse sequence
- Number of Scans: 16-64
- Relaxation Delay: 1-2 s
- Spectral Width: -2 to 12 ppm

### Instrument Parameters (<sup>13</sup>C NMR):

- Spectrometer: 100 MHz or higher
- Pulse Sequence: Proton-decoupled pulse sequence
- Number of Scans: 1024 or more
- Relaxation Delay: 2-5 s
- Spectral Width: 0 to 220 ppm

## IR Spectroscopy

### Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure to ensure good contact between the sample and the crystal.

Instrument Parameters:

- Spectrometer: FTIR spectrometer
- Scan Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32

## Mass Spectrometry (GC-MS)

Sample Preparation:

- Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- The concentration should be in the range of 10-100  $\mu\text{g/mL}$ .

Instrument Parameters:

- Gas Chromatograph:
  - Column: Standard non-polar column (e.g., DB-5ms)
  - Injection Mode: Split or splitless
  - Injector Temperature: 250  $^{\circ}\text{C}$
  - Oven Program: Start at 100  $^{\circ}\text{C}$ , ramp to 280  $^{\circ}\text{C}$  at 10  $^{\circ}\text{C/min}$ , hold for 5 min.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV
  - Mass Range: 40-450 amu

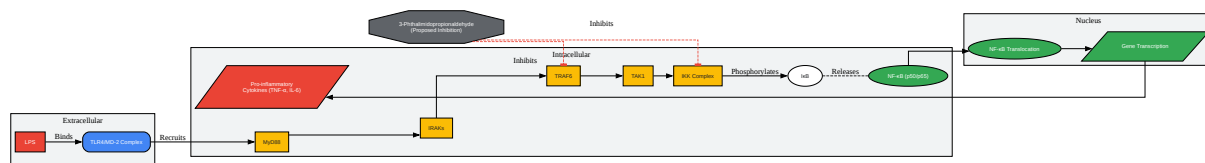
- Source Temperature: 230 °C

## Biological Context and Signaling Pathways

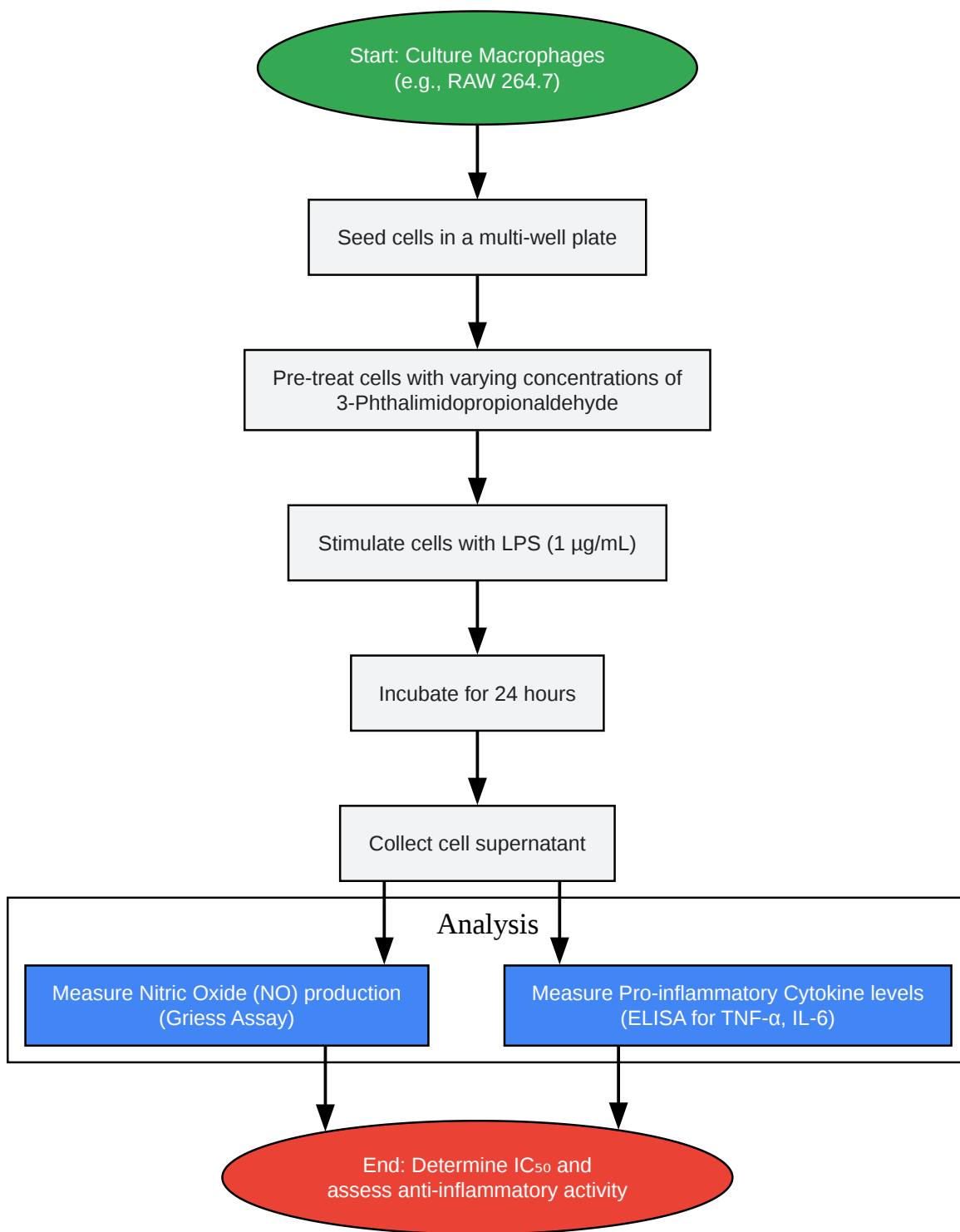
Phthalimide derivatives have been extensively studied for their anti-inflammatory properties. One of the key signaling pathways implicated in inflammation is the Toll-like receptor 4 (TLR4) pathway. While the specific activity of **3-Phthalimidopropionaldehyde** on this pathway has not been extensively reported, its structural similarity to other anti-inflammatory phthalimides suggests it may act as a modulator of this pathway.

## Proposed Mechanism of Action: TLR4 Signaling Inhibition

The TLR4 signaling cascade is initiated by the binding of lipopolysaccharide (LPS), a component of Gram-negative bacteria. This leads to the activation of downstream signaling molecules, ultimately resulting in the production of pro-inflammatory cytokines. Phthalimide-containing compounds have been shown to interfere with this pathway, potentially by inhibiting key protein-protein interactions or enzymatic activities.







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## References

- 1. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)